6-METHYL-2-(PYRIDIN-4-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE
Overview
Description
6-METHYL-2-(PYRIDIN-4-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-(PYRIDIN-4-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-(PYRIDIN-4-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
6-METHYL-2-(PYRIDIN-4-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biological probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-2-(PYRIDIN-4-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Uniqueness
6-METHYL-2-(PYRIDIN-4-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyridine and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methyl-2-pyridin-4-yl-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O/c1-19-2-7-26-24(16-19)25(18-27(32-26)22-10-14-30-15-11-22)28(33)31-23-5-3-20(4-6-23)17-21-8-12-29-13-9-21/h2-16,18H,17H2,1H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYICWAYOHFPER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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